

# Application Note: $^1\text{H}$ NMR Characterization of 5-Methyl-3(2H)-pyridazinone

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## Compound of Interest

Compound Name: 5-Methyl-3(2H)-pyridazinone

Cat. No.: B1296387

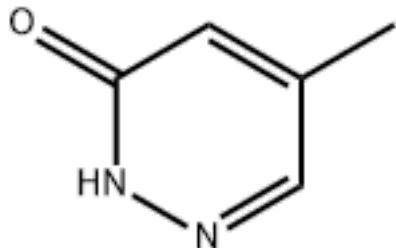
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-Methyl-3(2H)-pyridazinone** is a heterocyclic organic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anticancer, and antibacterial properties.[1][2][3] Accurate structural elucidation and characterization of these compounds are crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton ( $^1\text{H}$ ) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and corresponding  $^1\text{H}$  NMR data for the characterization of **5-Methyl-3(2H)-pyridazinone**.

## Chemical Structure



**Figure 1.** Chemical structure of **5-Methyl-3(2H)-pyridazinone**.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **5-Methyl-3(2H)-pyridazinone** was acquired in deuterated chloroform (CDCl<sub>3</sub>) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The experimental data reveals four distinct proton signals corresponding to the molecular structure.[\[4\]](#)

Table 1: <sup>1</sup>H NMR Spectral Data of **5-Methyl-3(2H)-pyridazinone** in CDCl<sub>3</sub>

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration (Number of Protons)	Assignment
1	11.38	Broad Singlet	1H	N-H
2	7.66	Singlet	1H	C4-H
3	6.74	Singlet	1H	C6-H
4	2.25	Singlet	3H	-CH <sub>3</sub>

Data sourced from ChemicalBook.[\[4\]](#)

## Experimental Protocol

This section outlines the protocol for the <sup>1</sup>H NMR characterization of **5-Methyl-3(2H)-pyridazinone**.

### 1. Materials and Equipment

- **5-Methyl-3(2H)-pyridazinone** sample
- Deuterated chloroform (CDCl<sub>3</sub>, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pipettes and pipette tips
- Vortex mixer

- NMR spectrometer (e.g., 300 MHz or higher)

## 2. Sample Preparation

- Weigh approximately 5-10 mg of the **5-Methyl-3(2H)-pyridazinone** sample.
- Transfer the sample into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing TMS to the NMR tube.
- Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.

## 3. NMR Data Acquisition

- Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the following acquisition parameters (Note: these are typical parameters and may be optimized for the specific instrument):
  - Spectrometer Frequency: 300 MHz
  - Solvent:  $\text{CDCl}_3$
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 seconds
  - Pulse Width:  $90^\circ$
  - Acquisition Time: 3-4 seconds
  - Spectral Width: -2 to 12 ppm

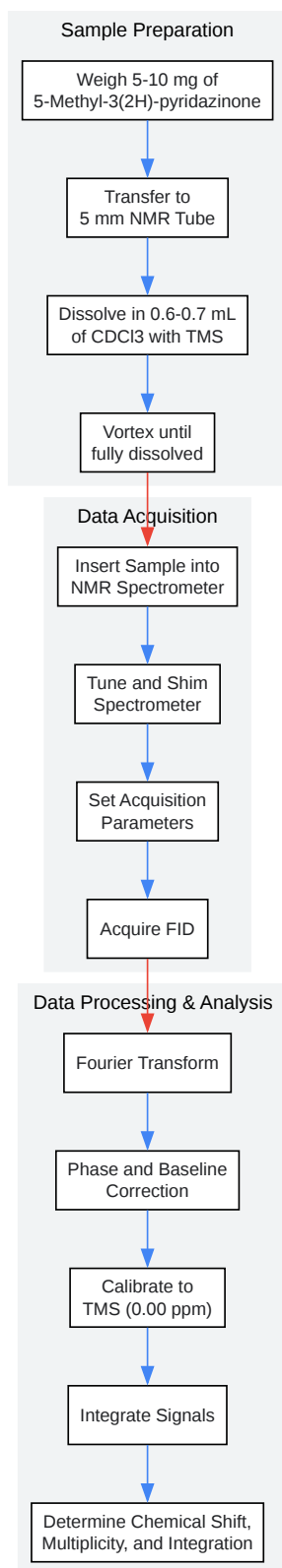
- Acquire the  $^1\text{H}$  NMR spectrum.

#### 4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Identify the chemical shift ( $\delta$ ) and multiplicity (e.g., singlet, doublet, triplet) for each signal.

## Experimental Workflow

The following diagram illustrates the workflow for the  $^1\text{H}$  NMR characterization of **5-Methyl-3(2H)-pyridazinone**.



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Caption: Workflow for  $^1\text{H}$  NMR Characterization.

## Signaling Pathways

Currently, there is no established signaling pathway directly involving **5-Methyl-3(2H)-pyridazinone** in the public domain. Research on this specific molecule is primarily focused on its synthesis and chemical characterization.

## Conclusion

This application note provides a comprehensive guide to the  $^1\text{H}$  NMR characterization of **5-Methyl-3(2H)-pyridazinone**. The provided spectral data and detailed experimental protocol are valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this compound. The clear assignment of proton signals in the  $^1\text{H}$  NMR spectrum confirms the molecular structure of **5-Methyl-3(2H)-pyridazinone**.

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